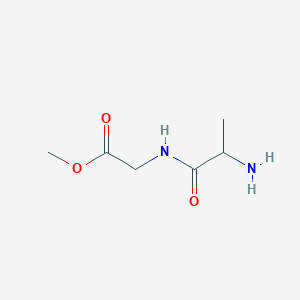
Methyl 2-(2-aminopropanoylamino)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(2-aminopropanoylamino)acetate is an organic compound with the molecular formula C6H12N2O3. It is a derivative of glycine and is characterized by the presence of an ester group and an amide group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 2-(2-aminopropanoylamino)acetate can be synthesized through a multi-step process involving the reaction of glycine derivatives with appropriate reagents. One common method involves the esterification of glycine with methanol in the presence of an acid catalyst to form methyl glycinate. This intermediate is then reacted with 2-aminopropanoic acid under controlled conditions to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale esterification and amidation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
Methyl 2-(2-aminopropanoylamino)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols. Substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
Methyl 2-(2-aminopropanoylamino)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of methyl 2-(2-aminopropanoylamino)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester and amide groups allow it to participate in hydrogen bonding and other non-covalent interactions, influencing its binding affinity and specificity. These interactions can modulate biochemical pathways and cellular processes, leading to various biological effects.
類似化合物との比較
Similar Compounds
Methyl glycinate: A simpler ester derivative of glycine.
2-Aminopropanoic acid: An amino acid with similar structural features.
N-Methylglycine: A derivative of glycine with a methyl group attached to the nitrogen atom.
Uniqueness
Methyl 2-(2-aminopropanoylamino)acetate is unique due to the presence of both an ester and an amide group, which confer distinct reactivity and functional properties. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its simpler counterparts.
特性
CAS番号 |
78551-49-2 |
|---|---|
分子式 |
C6H13ClN2O3 |
分子量 |
196.63 g/mol |
IUPAC名 |
methyl 2-(2-aminopropanoylamino)acetate;hydrochloride |
InChI |
InChI=1S/C6H12N2O3.ClH/c1-4(7)6(10)8-3-5(9)11-2;/h4H,3,7H2,1-2H3,(H,8,10);1H |
InChIキー |
YPQGKQWQCHPXLB-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NCC(=O)OC)N |
正規SMILES |
CC(C(=O)NCC(=O)OC)N.Cl |
配列 |
AG |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















